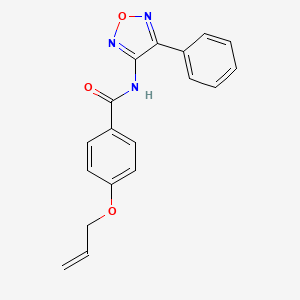

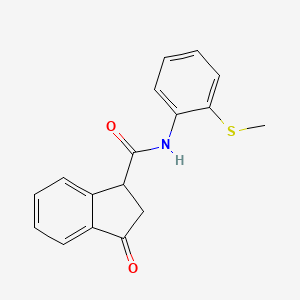

![molecular formula C17H15N3O5S B2847791 4-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamido)benzamide CAS No. 899758-42-0](/img/structure/B2847791.png)

4-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamido)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “4-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamido)benzamide” is a complex organic molecule. It contains a benzamide moiety, which is a common structure in many pharmaceutical drugs . It also contains a 3-oxobenzo[d]isothiazole-2(3H)-carbaldehyde 1,1-dioxide moiety , which is a type of isothiazolinone .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex, given the presence of multiple functional groups and a heterocyclic ring. The isothiazolinone ring, in particular, would introduce a degree of structural complexity .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the isothiazolinone ring and the benzamide group. Isothiazolinones are known to be reactive, and can participate in a variety of chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzamide group could potentially increase its solubility in polar solvents .Mechanism of Action

Target of Action

The primary targets of this compound are currently unknown. The compound belongs to the isothiazolinone class , which is known for its broad-spectrum antimicrobial activity.

Mode of Action

Isothiazolinones, in general, are known for their bacteriostatic and fungiostatic activity . They are strong sensitizers, producing skin irritations and allergies . .

Biochemical Pathways

Given the antimicrobial properties of isothiazolinones , it can be hypothesized that this compound may interfere with essential biochemical pathways in microorganisms, leading to their inhibition or death.

Result of Action

Given the antimicrobial properties of isothiazolinones , it can be hypothesized that this compound may lead to the inhibition or death of microorganisms.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 4-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamido)benzamide in lab experiments is its specificity. This compound selectively inhibits the activation of NF-κB, which makes it a useful tool for studying the role of NF-κB in various biological processes. However, one limitation of using this compound is its potential toxicity. This compound has been shown to be toxic to certain cell types at high concentrations, which can limit its use in some experiments.

Future Directions

There are several potential future directions for the study of 4-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamido)benzamide. One area of research could be the development of this compound-based drugs for the treatment of inflammatory diseases. Another area of research could be the study of the role of this compound in the regulation of the immune system. Additionally, further studies could be conducted to investigate the potential applications of this compound in the treatment of viral infections and cancer.

Synthesis Methods

The synthesis of 4-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamido)benzamide involves the reaction of 2-amino-5-chlorobenzoic acid with thionyl chloride to form 2-chloro-5-chlorobenzoyl chloride. This intermediate compound is then reacted with N-(2-aminoethyl)-3-aminopropionamide to form the final product, this compound.

Scientific Research Applications

4-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamido)benzamide has been extensively studied for its potential applications in scientific research. It has been found to have anti-inflammatory, anti-cancer, and anti-viral properties. This compound has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of immune response and inflammation. This makes this compound a potential candidate for the development of anti-inflammatory drugs.

Safety and Hazards

properties

IUPAC Name |

4-[2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanoylamino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O5S/c1-10(16(22)19-12-8-6-11(7-9-12)15(18)21)20-17(23)13-4-2-3-5-14(13)26(20,24)25/h2-10H,1H3,(H2,18,21)(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMTRIACVZSBEPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC=C(C=C1)C(=O)N)N2C(=O)C3=CC=CC=C3S2(=O)=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(S)-1-Azidoethyl]pyridine](/img/structure/B2847713.png)

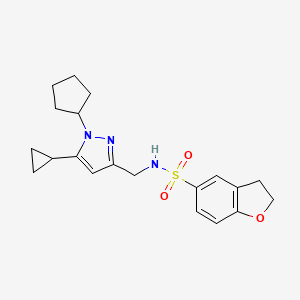

![N-(6-chlorobenzo[d]thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide](/img/structure/B2847714.png)

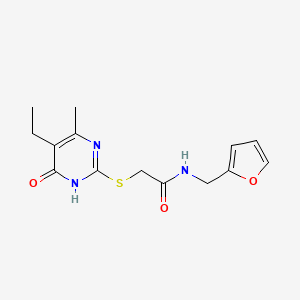

![3-(methylsulfonyl)-2-oxo-N-(pyrazolo[1,5-a]pyrimidin-6-yl)imidazolidine-1-carboxamide](/img/structure/B2847718.png)

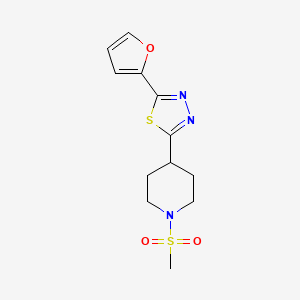

![1-(3-methoxypropyl)-4-oxo-N-(pyridin-3-ylmethyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2847719.png)

![(2R,3R,4S,5S,6R)-2-[[(2S,3R,4R,5S,6R)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-[(2R,5S)-5-[(3R,9S,11S,13S,14R)-11-hydroxy-4,4,9,13,14-pentamethyl-3-[(2S,3S,4R,5R,6S)-3,4,5-trihydroxy-6-[[(2S,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-(2-hydroxypropan-2-yl)hexyl]oxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B2847720.png)

![5-[3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-2-(trifluoromethyl)pyridine](/img/structure/B2847721.png)

![Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate](/img/structure/B2847722.png)

![(2,3-Dihydrofuro[3,2-c]pyridin-4-yl)methanol](/img/structure/B2847724.png)

![[2-(4-Methylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(1-methyltriazol-4-yl)methanone](/img/structure/B2847728.png)